molecular formula C16H23IN2O3 x HCl B1147651 Epidepride HCl CAS No. 253453-57-3

Epidepride HCl

Cat. No.: B1147651
CAS No.: 253453-57-3
M. Wt: 454.73
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Description

Epidepride hydrochloride is a compound known for its high affinity for dopamine D2 and D3 receptors. It is primarily used as a radiotracer in single-photon emission computed tomography (SPECT) imaging to study the distribution and density of dopamine receptors in the brain. This compound has significant applications in neuroscience research, particularly in the study of psychiatric and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epidepride hydrochloride can be synthesized through a multi-step process involving the iodination of a precursor compound. The synthesis typically involves the following steps:

    Iodination: The precursor compound is iodinated using an oxidizing agent such as chloramine-T or iodogen.

    Purification: The iodinated product is purified using techniques such as high-performance liquid chromatography (HPLC).

    Formation of Hydrochloride Salt: The purified iodinated compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of epidepride hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Epidepride hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (3%) at room temperature.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halogenated solvents and catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epidepride hydrochloride, which can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Epidepride hydrochloride has a wide range of scientific research applications, including:

    Neuroscience: Used as a radiotracer in SPECT imaging to study dopamine receptor distribution in the brain.

    Psychiatry: Helps in understanding the role of dopamine receptors in psychiatric disorders such as schizophrenia and bipolar disorder.

    Pharmacology: Used in drug development and testing to evaluate the efficacy of new compounds targeting dopamine receptors.

    Medical Imaging: Assists in the diagnosis and monitoring of neurological conditions such as Parkinson’s disease.

Mechanism of Action

Epidepride hydrochloride exerts its effects by binding with high affinity to dopamine D2 and D3 receptors in the brain. This binding inhibits the action of dopamine at these receptors, allowing researchers to visualize and quantify receptor distribution using SPECT imaging. The molecular targets of epidepride hydrochloride are primarily located in the striatum and other regions of the brain associated with dopaminergic activity.

Comparison with Similar Compounds

Similar Compounds

    Fallypride: Another high-affinity radiotracer used in positron emission tomography (PET) imaging of dopamine receptors.

    Raclopride: A radioligand used in PET imaging to study dopamine D2 receptors.

    Isoremoxipride: A compound with similar binding properties to epidepride, used in SPECT imaging.

Uniqueness

Epidepride hydrochloride is unique due to its exceptionally high affinity for dopamine D2 and D3 receptors, making it one of the most sensitive radiotracers available for imaging these receptors. Its ability to bind to both striatal and extrastriatal receptors sets it apart from other compounds, providing a more comprehensive view of dopaminergic activity in the brain.

Properties

CAS No.

253453-57-3

Molecular Formula

C16H23IN2O3 x HCl

Molecular Weight

454.73

Purity

95%

Synonyms

(S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride

Origin of Product

United States

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